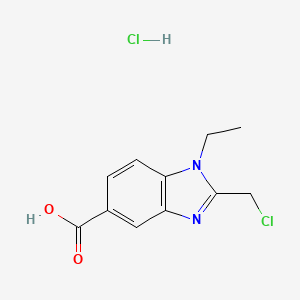![molecular formula C37H27N B13652110 N-(4-(9-Phenyl-9H-fluoren-9-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13652110.png)
N-(4-(9-Phenyl-9H-fluoren-9-yl)phenyl)-[1,1'-biphenyl]-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(9-Phenyl-9H-fluoren-9-yl)phenyl)-[1,1’-biphenyl]-4-amine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its electron-rich nature, making it valuable in the development of organic light-emitting diodes (OLEDs) and other electronic devices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(9-Phenyl-9H-fluoren-9-yl)phenyl)-[1,1’-biphenyl]-4-amine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst . The reaction conditions often require a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF), under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(9-Phenyl-9H-fluoren-9-yl)phenyl)-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., sodium azide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Applications De Recherche Scientifique
N-(4-(9-Phenyl-9H-fluoren-9-yl)phenyl)-[1,1’-biphenyl]-4-amine has several scientific research applications:
Chemistry: Used as a hole-transport and hole-injection material in OLEDs, improving device efficiency and lifetime.
Medicine: Investigated for use in drug delivery systems and as a component in therapeutic agents.
Mécanisme D'action
The compound exerts its effects primarily through its electron-rich nature, which enhances its ability to transport holes in electronic devices. The molecular targets include the active layers in OLEDs, where it facilitates charge transport and improves device performance. The pathways involved include the formation of exciplexes, which contribute to the efficiency and stability of the devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-[1,1’-biphenyl]-4-amine
- N-(4-(9-Phenyl-9H-fluoren-2-yl)phenyl)-[1,1’-biphenyl]-4-amine
Uniqueness
N-(4-(9-Phenyl-9H-fluoren-9-yl)phenyl)-[1,1’-biphenyl]-4-amine is unique due to its high hole mobility and stability, making it particularly suitable for use in OLEDs. Its large band gap and electron-rich nature distinguish it from other similar compounds, providing advantages in device performance and longevity .
Propriétés
Formule moléculaire |
C37H27N |
|---|---|
Poids moléculaire |
485.6 g/mol |
Nom IUPAC |
4-phenyl-N-[4-(9-phenylfluoren-9-yl)phenyl]aniline |
InChI |
InChI=1S/C37H27N/c1-3-11-27(12-4-1)28-19-23-31(24-20-28)38-32-25-21-30(22-26-32)37(29-13-5-2-6-14-29)35-17-9-7-15-33(35)34-16-8-10-18-36(34)37/h1-26,38H |
Clé InChI |
NEUDKMQWMOVRAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4(C5=CC=CC=C5C6=CC=CC=C64)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-3H-pyrrolo[2,3-D]pyrimidin-4-one](/img/structure/B13652028.png)
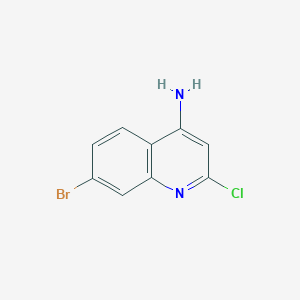
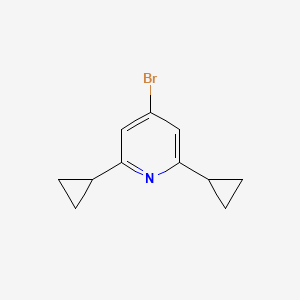
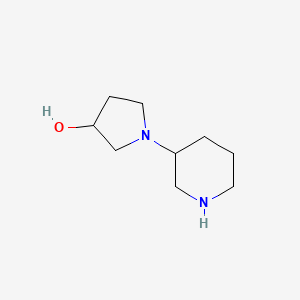

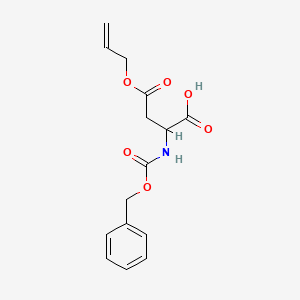

![1,1'-Bis(4-cyanophenyl)-[4,4'-bipyridine]-1,1'-diium hexafluorophosphate(V)](/img/structure/B13652058.png)
![tert-Butyl 4-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13652068.png)
